molecular formula C22H18N4O B12938745 N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide CAS No. 89778-91-6

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Cat. No.: B12938745
CAS No.: 89778-91-6
M. Wt: 354.4 g/mol
InChI Key: IHVGAENOBAFAIC-UHFFFAOYSA-N
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Description

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method starts with the preparation of 5-methyl-4-phenyl-1H-1,2,3-triazole, which is then coupled with 4-aminobenzamide. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit specific molecular targets makes it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

89778-91-6

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(5-methyl-4-phenyltriazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H18N4O/c1-16-21(17-8-4-2-5-9-17)24-25-26(16)20-14-12-19(13-15-20)23-22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27)

InChI Key

IHVGAENOBAFAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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